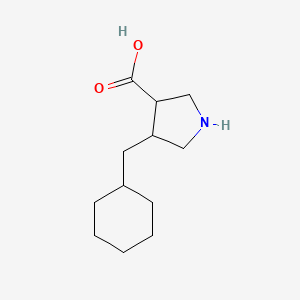

4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a cyclohexylmethyl group and a carboxylic acid group. This compound is of interest due to its unique structure, which combines the rigidity of the cyclohexane ring with the flexibility of the pyrrolidine ring, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Michael addition reaction, where a carboxylate-substituted enone reacts with nitroalkanes to form the pyrrolidine ring . The cyclohexylmethyl group can be introduced through alkylation reactions using cyclohexylmethyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrrolidine ring can be reduced to form different hydrogenated products.

Substitution: The cyclohexylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce various hydrogenated pyrrolidine compounds.

Scientific Research Applications

4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyclohexylmethyl group enhances the compound’s binding affinity and selectivity by providing steric and hydrophobic interactions. These interactions can influence signaling pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Pyrrolidine-3-carboxylic acid: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.

Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the pyrrolidine ring, leading to different reactivity and applications.

Proline derivatives: Share the pyrrolidine ring but have different substituents, affecting their biological activity and uses.

Uniqueness: 4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the cyclohexylmethyl group and the pyrrolidine ring, which provides a balance of rigidity and flexibility. This makes it a versatile scaffold for drug design and other applications, offering advantages in terms of binding affinity, selectivity, and stability.

Biological Activity

4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclohexylmethyl group and a carboxylic acid functional group. Its molecular formula is C13H23NO2, with a molecular weight of approximately 211.30 g/mol . The combination of the rigid cyclohexane structure and the flexible pyrrolidine ring enhances its potential as a pharmacological agent, allowing it to interact with various biological targets effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, which could be beneficial in pain management therapies.

- Enzyme Interaction : It has been reported to interact with enzymes such as carbonic anhydrase , influencing physiological processes like pH regulation and ion transport. These interactions are critical for understanding its pharmacological profile.

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes, modulating their activity. For instance, its interaction with carbonic anhydrase isoenzymes affects physiological functions such as ion transport and pH balance, which are essential for cellular metabolism and homeostasis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key analogs and their unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Pyrrolidine-3-carboxylic acid | Lacks cyclohexylmethyl group | Different chemical and biological properties |

| Cyclohexylmethylamine | Contains cyclohexylmethyl group | Lacks pyrrolidine ring; different reactivity |

| Proline derivatives | Shares pyrrolidine ring | Different substituents affect biological activity |

| 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid | Contains similar functional groups | Distinct reactivity due to additional oxo group |

The distinct combination of the cyclohexylmethyl substituent with the pyrrolidine framework in this compound provides a balance of rigidity and flexibility advantageous for drug design.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting its role in mitigating inflammatory responses.

- Pain Management Trials : Animal models have shown that administration of this compound resulted in a notable decrease in pain sensitivity, indicating its potential as an analgesic agent.

- Enzyme Inhibition Assays : The compound was tested against various carbonic anhydrase isoenzymes, revealing moderate inhibitory activity that may be leveraged for therapeutic interventions targeting pH regulation in pathological conditions .

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H21NO2/c14-12(15)11-8-13-7-10(11)6-9-4-2-1-3-5-9/h9-11,13H,1-8H2,(H,14,15) |

InChI Key |

SBDLQFLTBVOHIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2CNCC2C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.